Tert-butyl 3-(dimethylamino)prop-2-enoate
Description
Significance of Enaminones and α,β-Unsaturated Esters as Synthetic Intermediates
Enaminones and α,β-unsaturated esters are cornerstone intermediates in organic synthesis, prized for their multifaceted reactivity.
Enaminones are highly versatile building blocks due to the presence of both nucleophilic and electrophilic centers. researchgate.net This dual reactivity allows them to participate in a wide array of chemical transformations, making them ideal precursors for constructing various carbocyclic and heterocyclic systems like pyridines, pyrimidines, and pyrroles. researchgate.netresearchgate.net The conjugated system, where an amino group "pushes" electron density and a carbonyl group "pulls" it, results in a stable yet reactive scaffold. researchgate.net Their ability to act as synthons for a diverse range of compounds has established them as important tools in the synthesis of natural products and pharmaceutically active molecules. researchgate.netorientjchem.org The synthesis of enaminones is often achieved through the condensation of amines with β-dicarbonyl compounds, a process that can sometimes be conducted under solvent-free conditions, aligning with the principles of green chemistry. lookchem.comwpmucdn.com
α,β-Unsaturated esters are also fundamental building blocks in organic chemistry. beilstein-journals.org Their reactivity is dominated by the conjugated π-system, which makes the β-carbon susceptible to nucleophilic attack. fiveable.me This characteristic is famously exploited in reactions like the Michael 1,4-conjugate addition. fiveable.me The electron-withdrawing nature of the ester group activates the double bond, facilitating a variety of addition and cycloaddition reactions. fiveable.me This class of compounds serves as a key precursor in the synthesis of a multitude of more complex organic molecules and is of significant importance for industrial applications. beilstein-journals.org
The Distinctive Contributions of the Tert-butyl Ester and Dimethylamino Functionalities to Reactivity Profiles
The specific functional groups of Tert-butyl 3-(dimethylamino)prop-2-enoate—the tert-butyl ester and the dimethylamino group—impart unique characteristics that define its reactivity.
The tert-butyl ester functionality is primarily known for its steric bulk. researchgate.net This large group can influence the stereochemical outcome of reactions by sterically hindering the approach of reagents to nearby reactive sites. In organic synthesis, the tert-butyl group is widely used as a protecting group for carboxylic acids due to its stability under many reaction conditions, particularly basic ones. researchgate.net Its removal typically requires acidic conditions, although milder, more selective methods for deprotection are continuously being developed. acs.orgorganic-chemistry.org For instance, the reaction of tert-butyl esters with reagents like thionyl chloride can yield acid chlorides under conditions where other common esters (methyl, ethyl) are unreactive. organic-chemistry.org
The dimethylamino group is a key component of the enaminone's "push-pull" electronic system. researchgate.net As a strong electron-donating group, it increases the electron density of the carbon-carbon double bond, influencing the molecule's nucleophilicity. In many reactions, the dimethylamino group functions as an excellent leaving group, particularly in substitution reactions where it is displaced by a nucleophile. rsc.org This reactivity is frequently exploited in the synthesis of heterocyclic compounds, where the enaminone serves as a three-carbon building block that reacts with binucleophiles, leading to cyclization and elimination of dimethylamine (B145610). rsc.orgtsijournals.com
| Functional Group | Key Contribution to Reactivity | Common Role in Synthesis |
| Tert-butyl Ester | Steric hindrance, chemical stability | Protecting group, directing group |
| Dimethylamino | Electron donation, good leaving group | Activating group, facilitates cyclization-elimination |
Scholarly Overview of Key Research Domains for this compound
Research involving this compound and related enaminones primarily focuses on their application as versatile synthons for heterocyclic chemistry. The compound's inherent reactivity allows it to serve as a precursor for a wide variety of ring systems that are prevalent in medicinal chemistry and materials science.
A major area of research is the synthesis of pyrimidine (B1678525) derivatives . scbt.com Enaminones like this compound react with amidines, ureas, or guanidines in cyclocondensation reactions. In these syntheses, the enaminone provides a C-C-C backbone. The reaction typically proceeds via initial nucleophilic attack at the β-carbon, followed by substitution of the dimethylamino group and subsequent intramolecular cyclization to form the pyrimidine ring.
Another significant application is in the construction of pyridine and pyridone scaffolds . The reaction of enaminones with compounds containing active methylene (B1212753) groups (such as malononitrile (B47326) or cyanoacetamide) can lead to the formation of highly substituted pyridones. tsijournals.comresearchgate.net The reaction pathway often involves a Michael addition, followed by intramolecular cyclization and elimination of dimethylamine. researchgate.net
Furthermore, these enaminones are employed in cycloaddition reactions . The electron-rich double bond can react with various dipolarophiles or dienophiles to construct five- or six-membered rings. For example, they can participate in [3+2] cycloaddition reactions with azides to form triazoles under metal-free conditions. rsc.org
The utility of these compounds is summarized in their role as "masked" α-formyl acetate (B1210297) equivalents, providing a stable and reactive platform for introducing a three-carbon chain into a target molecule, which then undergoes cyclization to form the desired heterocyclic core. researchgate.net
| Heterocyclic System | Typical Reactant | General Mechanism |
| Pyrimidines | Guanidine, Urea, Amidines | Cyclocondensation |
| Pyridines/Pyridones | Active Methylene Nitriles | Michael Addition-Cyclization |
| Pyrazoles | Hydrazines | Condensation-Cyclization |
| Triazoles | Organic Azides | [3+2] Cycloaddition |
Structure
3D Structure
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
tert-butyl 3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)6-7-10(4)5/h6-7H,1-5H3 |
InChI Key |
DRZNUNSHBFDHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C=CN(C)C |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Tert Butyl 3 Dimethylamino Prop 2 Enoate
Conjugate Addition Reactions
Tert-butyl 3-(dimethylamino)prop-2-enoate, an α,β-unsaturated carbonyl system, is susceptible to conjugate addition reactions, where nucleophiles attack the electrophilic β-carbon.
Michael Additions (e.g., with perfluoroarenes to α,β-unsaturated carbonyl systems)
While direct experimental data on the Michael addition of perfluoroarenes to this compound is not extensively documented, the reaction can be understood through the principles of nucleophilic aromatic substitution on electron-deficient aromatic rings. Perfluoroarenes are highly susceptible to nucleophilic attack due to the strong electron-withdrawing nature of the fluorine atoms. The enaminone, in the presence of a strong base, can generate a resonance-stabilized carbanion that acts as the nucleophile.
The proposed mechanism involves the deprotonation of a suitable pronucleophile to generate the active nucleophile, which then attacks the perfluoroarene ring, displacing a fluoride (B91410) ion. The resulting product would be a substituted enaminone where the perfluoroaryl group is attached to the α-carbon. The regioselectivity of this substitution on the perfluoroarene ring is dictated by the stability of the intermediate Meisenheimer complex.
Analysis of Nucleophilic Attack Pathways
The nucleophilic character of this compound is centered on the β-carbon of the α,β-unsaturated system. The dimethylamino group, being a strong electron-donating group, increases the electron density at the β-position through resonance, making it a soft nucleophilic center.
Computational studies on similar enaminone systems indicate that the highest occupied molecular orbital (HOMO) has a large coefficient on the β-carbon, confirming its nucleophilicity. Nucleophilic attack can proceed through two main pathways:
Attack at the β-carbon: This is the more common pathway, leading to conjugate addition products. The resulting enolate intermediate is stabilized by resonance involving the carbonyl group.
Attack at the nitrogen atom: While less common, under certain conditions, electrophiles can attack the nitrogen atom of the dimethylamino group. However, the lone pair on the nitrogen is delocalized into the π-system, reducing its availability for direct attack.
The preferred pathway is influenced by the nature of the electrophile (hard vs. soft) and the reaction conditions.
Cycloaddition Transformations
The double bond of this compound can participate in various cycloaddition reactions, leading to the formation of cyclic structures.
1,3-Dipolar Cycloadditions (e.g., with nitrile oxides, exploring regioselectivity)
The reaction of this compound with nitrile oxides is a classic example of a 1,3-dipolar cycloaddition, yielding isoxazoline (B3343090) derivatives. The regioselectivity of this reaction can be predicted using Frontier Molecular Orbital (FMO) theory.
Enaminones are electron-rich alkenes, possessing a high-energy HOMO. Nitrile oxides are 1,3-dipoles with both a HOMO and a LUMO. The regioselectivity is determined by the dominant orbital interaction, which is typically the one with the smallest energy gap.
Normal-electron-demand cycloaddition: In this scenario, the dominant interaction is between the HOMO of the enaminone (dipolarophile) and the LUMO of the nitrile oxide (dipole). The β-carbon of the enaminone, having the largest HOMO coefficient, will bond to the carbon of the nitrile oxide, which has the largest LUMO coefficient. This leads to the formation of 5-substituted isoxazolines.
Inverse-electron-demand cycloaddition: If the dominant interaction were between the LUMO of the enaminone and the HOMO of the nitrile oxide, the regioselectivity would be reversed. However, given the electron-rich nature of the enaminone, the normal-electron-demand pathway is generally favored.
Therefore, the 1,3-dipolar cycloaddition of this compound with nitrile oxides is expected to be highly regioselective, affording primarily 5-(dimethylamino)-5-(tert-butoxycarbonyl)-substituted isoxazolines.
Diels-Alder Reactions (e.g., influence of solvent polarity on reaction kinetics)
This compound can act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes in an inverse-electron-demand scenario. The kinetics of these [4+2] cycloadditions are significantly influenced by the polarity of the solvent.
Generally, for polar Diels-Alder reactions, an increase in solvent polarity leads to an acceleration of the reaction rate. This is attributed to the stabilization of the polar transition state by the solvent. The transition state of a Diels-Alder reaction involving an electron-rich dienophile and an electron-poor diene (or vice versa) possesses a significant degree of charge separation. Polar solvents can solvate and stabilize this charge-separated transition state more effectively than nonpolar solvents, thereby lowering the activation energy and increasing the reaction rate.
For the Diels-Alder reaction of this compound, the following trend in reaction kinetics with respect to solvent polarity would be expected:
| Solvent Polarity | Expected Reaction Rate |
| Nonpolar (e.g., Hexane) | Slow |
| Moderately Polar (e.g., Dichloromethane) | Moderate |
| Polar Aprotic (e.g., Acetonitrile) | Fast |
| Polar Protic (e.g., Ethanol) | Fastest |
This is a generalized trend and actual rates can be influenced by specific solvent-solute interactions.
Heterocycle Formation via Enaminone-Mediated Cyclizations
Alkyl 3-(dimethylamino)propenoates are exceptionally versatile building blocks for the synthesis of a wide array of heterocyclic compounds. They can act as a three-carbon synthon, reacting with various dinucleophiles to form five- and six-membered rings.
The general strategy involves an initial Michael addition of a nucleophile to the β-position of the enaminone, followed by the elimination of dimethylamine (B145610) and subsequent intramolecular cyclization.
Below are examples of heterocycles synthesized from alkyl 3-(dimethylamino)propenoates, which are close analogs of the title compound.
Table 1: Synthesis of Pyrazole (B372694) Derivatives
| Dinucleophile | Reaction Conditions | Resulting Heterocycle |
| Hydrazine (B178648) | Ethanol, reflux | 3-Substituted Pyrazole |
| Phenylhydrazine | Acetic acid, reflux | 1-Phenyl-3-substituted Pyrazole |
| Substituted Hydrazines | Varies | Variously substituted Pyrazoles |
Table 2: Synthesis of Pyrimidine (B1678525) Derivatives
| Dinucleophile | Reaction Conditions | Resulting Heterocycle |
| Urea | Sodium ethoxide, ethanol | 2-Hydroxypyrimidine |
| Thiourea | Sodium ethoxide, ethanol | 2-Mercaptopyrimidine |
| Guanidine | Base, alcohol | 2-Aminopyrimidine |
Table 3: Synthesis of Pyridine Derivatives
| Reactant | Reaction Conditions | Resulting Heterocycle |
| Malononitrile (B47326) | Sodium ethoxide, ethanol | 2-Amino-3-cyanopyridine |
| Ethyl cyanoacetate | Base, reflux | 2-Hydroxy-3-ethoxycarbonylpyridine |
| Cyanoacetamide | Piperidine, ethanol | 2-Hydroxy-3-carboxamidopyridine |
These examples underscore the utility of this compound and its analogs as key intermediates in the construction of diverse and complex heterocyclic frameworks.
Synthesis of Pyrido[1,2-a]pyrimidinones and Thiazolo[3,2-a]pyrimidinones
The synthesis of fused heterocyclic systems such as pyrido[1,2-a]pyrimidinones and thiazolo[3,2-a]pyrimidinones often involves the reaction of a suitable binucleophilic species with a three-carbon electrophilic synthon. In this context, this compound can be envisioned to act as such a synthon.
The proposed reaction mechanism would likely initiate with a nucleophilic attack by the exocyclic amino group of a 2-aminopyridine (B139424) or 2-aminothiazole (B372263) derivative onto the β-carbon of the enamino ester. This would be followed by the elimination of dimethylamine, a common leaving group in such reactions, to form a Michael-type adduct. Subsequent intramolecular cyclization via the attack of the endocyclic nitrogen onto the ester carbonyl group, followed by the elimination of tert-butanol (B103910), would lead to the formation of the desired pyrido[1,2-a]pyrimidinone or thiazolo[3,2-a]pyrimidinone core structure.
Formation of Pyrazole Derivatives
The construction of pyrazole rings from enamino esters and hydrazine derivatives is a well-established synthetic strategy. It is highly probable that this compound would react with hydrazine or its substituted derivatives to yield pyrazole compounds.
The reaction mechanism is anticipated to proceed via an initial nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule at the β-position of the enamino ester, leading to the elimination of dimethylamine. The resulting intermediate would then undergo an intramolecular cyclization through the attack of the second hydrazine nitrogen atom on the ester carbonyl. Subsequent dehydration would then afford the aromatic pyrazole ring. The regioselectivity of this reaction with substituted hydrazines would be a key aspect to investigate, as two different regioisomers could potentially be formed.
The following table outlines the expected products from the reaction of this compound with various hydrazines, based on the general reactivity of enamino esters.
| Hydrazine Reactant | Expected Pyrazole Product |
| Hydrazine | 1H-Pyrazole-3-carboxylic acid tert-butyl ester |
| Methylhydrazine | 1-Methyl-1H-pyrazole-5-carboxylic acid tert-butyl ester and/or 1-Methyl-1H-pyrazole-3-carboxylic acid tert-butyl ester |
| Phenylhydrazine | 1-Phenyl-1H-pyrazole-5-carboxylic acid tert-butyl ester and/or 1-Phenyl-1H-pyrazole-3-carboxylic acid tert-butyl ester |
Construction of Pyrrolidine-Based Scaffolds
The synthesis of pyrrolidine (B122466) rings can be achieved through various synthetic routes, including cycloaddition reactions where enamino esters can act as dipolarophiles. While no direct examples utilizing this compound for the de novo synthesis of the pyrrolidine ring are prominent in the literature, its structural features suggest potential utility in [3+2] cycloaddition reactions with azomethine ylides.
In such a reaction, the electron-rich double bond of the enamino ester would react with an in situ generated azomethine ylide. This would lead to the formation of a highly substituted pyrrolidine ring in a stereoselective manner. The tert-butoxycarbonyl group would offer a convenient handle for further functionalization or deprotection. A patent has mentioned the related compound, tert-butyl (E)-3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate, which is a product of the reaction of a pyrrolidine derivative rather than a starting material for the construction of the pyrrolidine ring itself.
Other Significant Reaction Classes
The versatile chemical nature of this compound suggests its potential involvement in a range of other significant reaction classes.
Electrocyclic Reactions in Polycyclic Compound Construction
Electrocyclic reactions are powerful tools for the construction of cyclic and polycyclic systems. Enamino esters, as electron-rich dienophiles, can participate in Diels-Alder reactions ([4+2] cycloadditions) with suitable dienes to form six-membered rings. The resulting cycloadducts could then undergo further transformations to yield complex polycyclic structures. The dimethylamino group would influence the regioselectivity of the cycloaddition, and the tert-butyl ester group could be manipulated in subsequent synthetic steps. However, specific examples of this compound participating in electrocyclic reactions for the construction of polycyclic compounds are not documented in the reviewed literature.
Iridium-Catalyzed Regiospecific and Stereospecific Allylic Amination
Iridium-catalyzed allylic amination is a modern and efficient method for the formation of C-N bonds. In these reactions, a nucleophilic amine attacks an iridium-activated allylic substrate. While enamines have been shown to act as nucleophiles in such reactions, there is no specific literature precedent for the use of this compound in this capacity. If it were to act as a nucleophile, the reaction would likely proceed through the nitrogen atom, leading to the formation of a new C-N bond at the allylic position. The regioselectivity and stereospecificity of such a reaction would be of significant interest, potentially providing access to chiral amino acid derivatives after transformation of the acrylate (B77674) moiety.
Theoretical and Computational Investigations of Tert Butyl 3 Dimethylamino Prop 2 Enoate
Quantum Chemical Studies (e.g., Density Functional Theory (DFT) and Ab Initio Methods)
Quantum chemical studies, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools in modern chemistry. These methods allow for the detailed examination of molecular systems, providing data on reaction mechanisms, conformational preferences, and stereochemistry.
While specific computational studies on the reaction mechanisms of tert-butyl 3-(dimethylamino)prop-2-enoate are not extensively documented in the literature, the general reactivity of related compounds, such as nitropropenoates, has been investigated using quantum chemical calculations. These studies reveal that reaction pathways can be complex, often involving zwitterionic intermediates. nih.gov For instance, in the reaction between 2-methoxyfuran (B1219529) and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, computational analysis using the wb97xd/6-311+G(d,p)(PCM) level of theory identified multiple possible zwitterionic intermediates, indicating that the reaction mechanism is influenced by local nucleophile/electrophile interactions. nih.gov
Such computational approaches are vital for mapping out the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, the characterization of transition states. The Gibbs free energy of activation for various reaction pathways can be calculated, providing a theoretical basis for predicting the most likely mechanism. nih.gov Similar methodologies could be applied to this compound to understand its reactivity in various chemical transformations.
Table 1: Representative Theoretical Methods for Reaction Mechanism Studies
| Method | Basis Set | Application |
| Density Functional Theory (DFT) | 6-311+G(d,p) | Geometry optimization, transition state searching |
| Møller–Plesset perturbation theory (MP2) | aug-cc-pVTZ | High-accuracy energy calculations |
| Coupled Cluster (CC) | cc-pVDZ | "Gold standard" for single-point energy calculations |
This table is illustrative of common methods and basis sets used in computational chemistry for studying reaction mechanisms.
The stereochemistry of this compound is a key aspect of its structure, with the potential for E/Z isomerism around the carbon-carbon double bond. Computational methods are particularly adept at exploring the conformational landscape of molecules and determining the relative stabilities of different isomers.
In a study on the related compound, methyl (2E)-2-cyano-3-(dimethylamino)prop-2-enoate, crystallographic data revealed a dihedral angle of 11.6 (1)° between the dimethylamino group and the acrylate (B77674) fragment. nih.gov This slight twist from planarity is a common feature in such molecules and can be accurately modeled using DFT calculations. For other propenoate derivatives, computational studies have been successfully used to distinguish between E and Z isomers by comparing calculated structural parameters, such as torsion angles, with experimental data.
The relative energies of the E and Z isomers of this compound can be calculated to predict the thermodynamically more stable form. Furthermore, the energy barrier for rotation around the C=C bond can be determined by locating the corresponding transition state, providing insight into the kinetics of isomerization. researchgate.net
Table 2: Calculated Torsion Angles for a Representative Propenoate System
| Torsion Angle | E Isomer (°) | Z Isomer (°) |
| O(2)–C(3)–C(4)–C(5) | 135.79 | -166.67 |
| N(1)–C(4)–C(5)–C(6) | 173.83 | 7.10 |
Data adapted from a study on a related propenoate system and is intended to be illustrative of the types of parameters calculated in conformational analyses.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide a powerful means to analyze the distribution of electrons within a molecule and to predict how this will influence its chemical behavior.
The electronic properties of this compound are significantly influenced by its substituents. The dimethylamino group acts as a strong electron-donating group, which can lead to intramolecular charge transfer (ICT). nih.gov This phenomenon is common in molecules with electron-donating and electron-accepting moieties connected by a π-system. The ICT process can be studied computationally by analyzing the molecular orbitals and the charge distribution in the ground and excited states.
The bulky tert-butyl ester group can also exert electronic effects, primarily through hyperconjugation, and can influence the molecular conformation, which in turn affects the electronic properties. nih.gov DFT calculations can quantify these effects by examining the energies of the frontier molecular orbitals (HOMO and LUMO) and by mapping the molecular electrostatic potential (MEP). The MEP provides a visual representation of the charge distribution, indicating regions that are susceptible to electrophilic or nucleophilic attack. nih.gov
Table 3: Frontier Orbital Energies and Related Properties
| Property | Value (Illustrative) | Significance |
| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability |
These values are hypothetical and serve to illustrate the types of data generated from electronic structure calculations.
A significant application of computational chemistry is the prediction of spectroscopic data, which can be invaluable for the structural elucidation of new compounds and for the interpretation of experimental spectra.
DFT calculations, often in conjunction with methods like the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.govmdpi.com By comparing the calculated spectra with experimental data, it is possible to confirm the structure of a molecule and to assign specific resonances to individual atoms.
Similarly, theoretical vibrational spectra (IR and Raman) can be calculated from the second derivatives of the energy with respect to the atomic coordinates. mdpi.comnih.gov The calculated frequencies and intensities can be compared with experimental spectra to aid in the assignment of vibrational modes. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.net
Table 4: Predicted Spectroscopic Data (Illustrative)
| Spectrum | Predicted Feature | Corresponding Moiety |
| 13C NMR | ~165 ppm | Ester Carbonyl |
| 1H NMR | ~2.8 ppm | N-Methyl Protons |
| IR | ~1700 cm-1 | C=O Stretch |
| UV-Vis | ~280 nm | π-π* Transition |
These are representative values and would need to be calculated specifically for this compound.
Derivatization and Advanced Functionalization Strategies for Tert Butyl 3 Dimethylamino Prop 2 Enoate
Chemical Modifications of the Tert-butyl Ester Moiety
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions, yet it can be selectively cleaved under specific, typically acidic, conditions. harvard.edu This allows for the unmasking of the carboxylic acid functionality at a desired stage in a synthetic sequence.
Hydrolysis and Transesterification:
The most common modification of the tert-butyl ester is its cleavage to the corresponding carboxylic acid. This is typically achieved under acidic conditions, which exploit the stability of the tertiary carbocation formed upon cleavage. Reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are frequently employed for this transformation. Alternatively, milder conditions using other acids can also be effective.
Transesterification, the conversion of one ester to another, can also be performed. While less common for tert-butyl esters due to their steric bulk, it can be achieved under specific catalytic conditions, allowing for the introduction of other alkyl or aryl groups in place of the tert-butyl group.
Table 1: Selected Reagents for Tert-butyl Ester Cleavage
| Reaction | Reagent/Condition | Product |
|---|---|---|
| Hydrolysis (Acidic) | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 3-(Dimethylamino)prop-2-enoic acid |
| Hydrolysis (Acidic) | Formic acid | 3-(Dimethylamino)prop-2-enoic acid |
| Hydrolysis (Catalytic) | Aqueous phosphoric acid | 3-(Dimethylamino)prop-2-enoic acid |
This table presents common methods for the cleavage of tert-butyl esters, a key modification for the tert-butyl 3-(dimethylamino)prop-2-enoate molecule.
Functionalization Approaches for the Dimethylamino Group
The dimethylamino group is a key functional handle in this compound. Its primary role in derivatization is that of an excellent leaving group in nucleophilic substitution reactions, a characteristic feature of enaminones. thieme-connect.com This reactivity is central to the synthesis of a vast array of heterocyclic systems. rsc.org
Nucleophilic Substitution (Transamination):
The dimethylamino group can be readily displaced by a variety of nucleophiles. This reaction, often referred to as transamination when the nucleophile is an amine, is a powerful tool for introducing new functionalities. mdpi.com For instance, reaction with primary amines, hydrazines, or hydroxylamine (B1172632) can lead to the formation of new enamine structures, which can subsequently undergo intramolecular cyclization. rsc.org
Reaction with Hydrazines: Leads to the formation of pyrazoles.
Reaction with Hydroxylamine: Can yield isoxazole (B147169) derivatives through Michael addition followed by cyclization. rsc.org
Reaction with Primary Amines: Produces N-substituted enaminones, which are precursors to various heterocycles like pyridines and pyrimidines. rsc.org
These substitution reactions are often catalyzed by acids and proceed via an addition-elimination mechanism, where the nucleophile adds to the β-carbon of the enoate system, followed by the elimination of dimethylamine (B145610). rsc.org
Table 2: Heterocycle Synthesis via Dimethylamino Group Displacement
| Nucleophile | Intermediate Product | Final Heterocyclic Product |
|---|---|---|
| Hydrazine (B178648) (R-NHNH₂) | N-amino enaminone | Pyrazole (B372694) derivative |
| Hydroxylamine (NH₂OH) | N-hydroxy enaminone | Isoxazole derivative |
| Amidines | N-pyrimidinyl enaminone | Pyrimidine (B1678525) derivative |
This interactive table showcases the versatility of the dimethylamino group as a leaving group in the synthesis of various heterocyclic compounds from this compound.
Introduction of Auxiliary Functionalities onto the Prop-2-enoate Carbon Backbone
The carbon backbone of the prop-2-enoate system offers further opportunities for functionalization. The electron-donating nature of the dimethylamino group makes the α-carbon (C2) nucleophilic, while the β-carbon (C3) is electrophilic after protonation or complexation.
Reactions at the α-Carbon:
The α-carbon can undergo electrophilic substitution. Reactions such as α-sulfenylation, α-thiocyanation, and α-acyloxylation have been reported for related N,N-dimethyl enaminones, allowing for the direct introduction of sulfur- and oxygen-based functionalities. thieme-connect.com
Reactions at the C=C Double Bond:
The double bond can participate in various reactions:
Cycloaddition Reactions: The enamine double bond can act as a dienophile or participate in 1,3-dipolar cycloadditions, leading to the formation of complex cyclic systems.
Michael Addition: The double bond can act as a Michael acceptor, particularly after the substitution of the dimethylamino group, allowing for the addition of various nucleophiles. rsc.org
C-H Functionalization: Modern catalytic methods, such as those employing rhodium(III) catalysts, can achieve directed C-H functionalization, enabling the coupling of the enaminone with partners like alkynes to synthesize naphthalenes and other aromatic scaffolds. rsc.org
Utilization of Protective and Derivatization Reagents
In multi-step syntheses, it is sometimes necessary to temporarily block or modify the reactivity of one of the functional groups in this compound. This is achieved through the use of protecting groups. synarchive.com
Protection of the Ester: While the tert-butyl group is itself a protecting group, if the synthetic route requires its conversion to a more robust ester (e.g., a methyl or benzyl (B1604629) ester), this can be accomplished via hydrolysis followed by re-esterification. harvard.edu
Modification of the Amine: The dimethylamino group is generally not protected in the traditional sense. Instead, its reactivity is harnessed directly. However, derivatization reagents can be used to alter its properties. For instance, reaction with an alkyl halide could lead to a quaternary ammonium (B1175870) salt, modifying its leaving group ability and electronic properties.
Reagents for Derivatization: Reagents like N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) are used to form the enaminone structure from a corresponding ketone or ester precursor. researchgate.netresearchgate.net While this is part of the synthesis of the title compound, similar acetal-based reagents can be used for further derivatization.
The strategic application of these derivatization and functionalization techniques underscores the importance of this compound as a versatile platform for the synthesis of diverse and complex organic molecules.
Emerging Research Directions and Future Perspectives in Tert Butyl 3 Dimethylamino Prop 2 Enoate Chemistry
Development of Novel Stereoselective and Regioselective Synthetic Pathways
The control of stereochemistry and regiochemistry is paramount in modern organic synthesis. For tert-butyl 3-(dimethylamino)prop-2-enoate and its derivatives, significant research efforts are directed towards the development of synthetic pathways that allow for the precise installation of chiral centers and the selective functionalization of specific positions within the molecule.
Recent advancements in asymmetric synthesis have opened up new avenues for the stereoselective preparation of chiral β-amino esters, which can be derived from enamino ester precursors. While specific examples for this compound are still emerging, the broader field of β-enamino ester chemistry provides a strong foundation. Methodologies such as catalytic asymmetric hydrogenation and the use of chiral auxiliaries are being explored to introduce stereocenters with high enantiomeric excess.
Regioselective reactions of β-enaminoates are also a key area of investigation. The nucleophilic character of the β-carbon and the electrophilic nature of the carbonyl group allow for a variety of regioselective transformations. Researchers are exploring reactions with a range of electrophiles and nucleophiles to functionalize the molecule at specific sites, leading to the synthesis of highly substituted and complex molecular architectures.
Exploration of Unexplored Catalytic Transformations and Their Mechanisms
Catalysis plays a pivotal role in expanding the synthetic utility of this compound. The development of novel catalytic systems enables transformations that are otherwise difficult or impossible to achieve, often with improved efficiency, selectivity, and sustainability.
Current research is focused on exploring a variety of catalytic systems, including transition metal catalysis, organocatalysis, and biocatalysis. For instance, palladium-catalyzed cross-coupling reactions are being investigated to introduce aryl and vinyl groups at the β-position of the enamino ester. Organocatalysts, such as chiral amines and phosphoric acids, are being employed to mediate asymmetric additions to the double bond. Furthermore, enzymatic transformations are gaining traction as a green and highly selective method for the modification of β-enamino esters.
A deeper understanding of the reaction mechanisms underlying these catalytic transformations is crucial for their optimization and broader application. Mechanistic studies, often employing a combination of experimental techniques and computational modeling, are being conducted to elucidate the role of the catalyst, the nature of the intermediates, and the factors that govern selectivity.
Integration into Modern Synthetic Methodologies (e.g., Flow Chemistry, Automated Synthesis)
The integration of this compound chemistry into modern synthetic platforms like flow chemistry and automated synthesis offers significant advantages in terms of efficiency, safety, and scalability.
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, provides precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The development of continuous flow processes for the synthesis and functionalization of β-aminoacrylates is an active area of research. google.com These methods can facilitate the rapid production of libraries of compounds for screening purposes.
Automated synthesis platforms, which utilize robotics and software to perform chemical reactions, are also being explored for their application in enamino ester chemistry. These systems can significantly accelerate the drug discovery and materials development process by enabling the high-throughput synthesis and screening of large numbers of compounds. The development of robust and reliable automated synthesis protocols for reactions involving this compound is a key objective in this area.
Design and Synthesis of Next-Generation Building Blocks for Diverse Scientific Applications
The unique structural features of this compound make it an ideal starting material for the design and synthesis of novel building blocks with a wide range of potential applications. Its ability to participate in a variety of chemical transformations allows for the introduction of diverse functional groups and the construction of complex molecular scaffolds.
A particularly promising area of research is the use of this compound in the synthesis of heterocyclic compounds. Enamino esters are well-established precursors for the construction of various nitrogen-, oxygen-, and sulfur-containing heterocycles, which are prevalent in many biologically active molecules. Multicomponent reactions involving β-enamino esters are being developed to efficiently generate molecular diversity and access novel heterocyclic frameworks. beilstein-journals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
